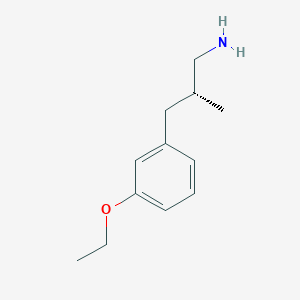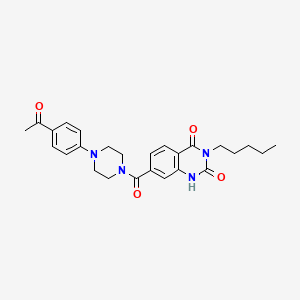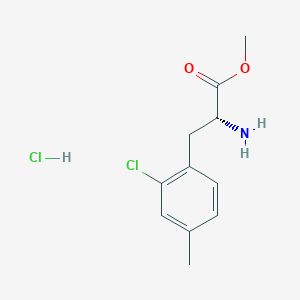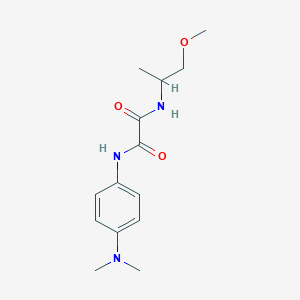
(2R)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of phenethylamines. It is also known as 3-Ethoxy-2-methylamino-1-phenylpropane (EPM) and has been used in scientific research for its potential pharmacological properties.
作用機序
The exact mechanism of action of (2R)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine is not fully understood. However, it is believed to act as a monoamine reuptake inhibitor, which means that it increases the levels of neurotransmitters such as serotonin and norepinephrine in the brain. It may also act as a dopamine agonist, which means that it activates dopamine receptors in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized. However, it has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood. It may also activate dopamine receptors in the brain, which could have a positive effect on motor function in Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using (2R)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine in lab experiments is that it has shown promising results in preclinical studies for its potential pharmacological properties. It is also relatively easy to synthesize and has been used in various studies. However, one of the limitations is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
将来の方向性
There are several future directions for research on (2R)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine. Some of these include:
1. Further studies on its potential antidepressant and anxiolytic effects.
2. Investigation of its potential neuroprotective effects in Parkinson's disease.
3. Studies on its effects on other neurotransmitters and receptors in the brain.
4. Development of more specific and potent analogs of this compound for potential therapeutic use.
Conclusion:
This compound is a chemical compound that has been used in scientific research for its potential pharmacological properties. It has shown promising results in preclinical studies for its potential antidepressant, anxiolytic, and neuroprotective effects. Further research is needed to fully understand its mechanism of action and potential therapeutic use.
合成法
The synthesis of (2R)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine involves the reaction between 3-ethoxybenzaldehyde and 2-methyl-1-phenylpropan-1-amine in the presence of a reducing agent. The reaction is carried out under specific conditions to obtain a pure form of the compound. This synthesis method has been reported in the literature and has been used by researchers to obtain this compound for scientific studies.
科学的研究の応用
(2R)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine has been used in scientific research for its potential pharmacological properties. It has been studied for its effects on the central nervous system and has shown promising results in preclinical studies. Some of the areas of research where this compound has been investigated include:
1. Treatment of Depression: this compound has been studied for its potential antidepressant effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood.
2. Treatment of Anxiety: this compound has also been studied for its anxiolytic effects. It has been shown to reduce anxiety-like behavior in preclinical studies.
3. Treatment of Parkinson's Disease: this compound has been studied for its potential neuroprotective effects in Parkinson's disease. It has been shown to protect dopaminergic neurons from oxidative stress and reduce the loss of dopamine in the brain.
特性
IUPAC Name |
(2R)-3-(3-ethoxyphenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-14-12-6-4-5-11(8-12)7-10(2)9-13/h4-6,8,10H,3,7,9,13H2,1-2H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYPFJSLIRYBJY-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C[C@@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2868639.png)

![methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2868643.png)

![Tert-butyl 2-(sulfanylmethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2868646.png)
![(2E)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2868648.png)


![7-methyl-3-(4-(tetrahydrofuran-2-carbonyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2868651.png)

![4-cyano-N-(3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide](/img/structure/B2868654.png)

![N-(1-Cyanobutyl)-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2868657.png)
